N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a benzyl group and a piperazine ring, which is further functionalized with a nitrobenzoyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity. These methods are advantageous for scaling up the production while maintaining the structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitrobenzoyl group.
Substitution: The benzyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl or piperazine rings .
Scientific Research Applications
N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitrobenzoyl group may play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyridazin-3-amine: Similar structure but with a pyrazine-2-carbonyl group instead of a nitrobenzoyl group.
N-benzyl-6-[4-(4-nitrophenyl)piperazin-1-yl]pyridazin-3-amine: Similar structure but with a nitrophenyl group instead of a nitrobenzoyl group.
Uniqueness
N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzoyl group, in particular, enhances its potential for forming specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-22(18-6-8-19(9-7-18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLWLPVIKEQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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